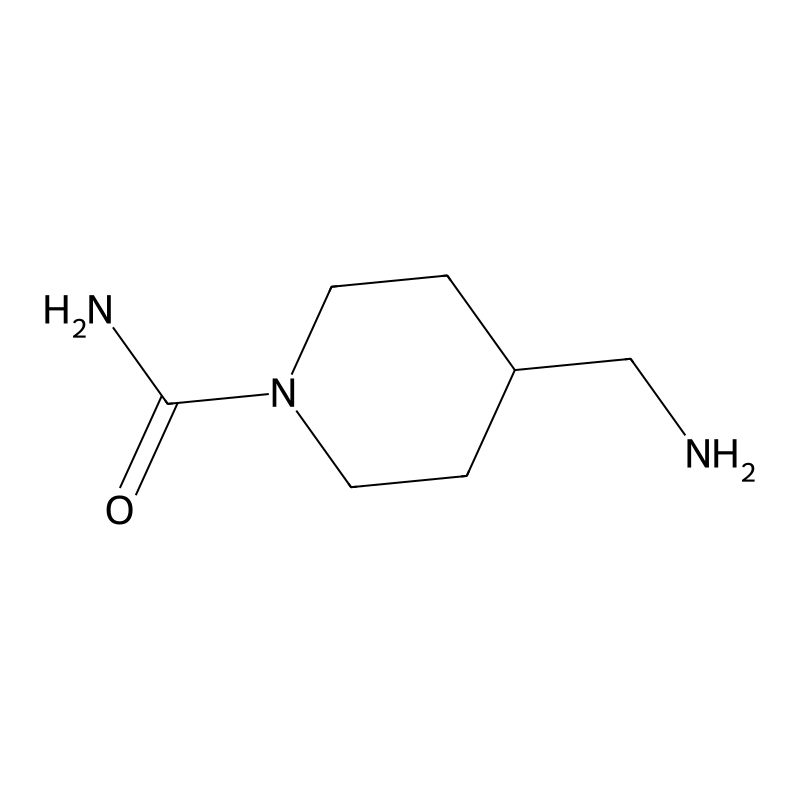

4-(Aminomethyl)piperidine-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Aminomethyl)piperidine-1-carboxamide is an organic compound characterized by the molecular formula C7H16N3O. This compound features a piperidine ring that is substituted with an aminomethyl group and a carboxamide group. It is commonly utilized in various scientific research applications due to its unique chemical properties and structural characteristics, which allow it to participate in a variety of

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

- Reduction: It can be reduced to form different amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The aminomethyl group can engage in nucleophilic substitution reactions, allowing for the replacement of this group by other nucleophiles under suitable conditions.

These reactions typically require specific reagents and conditions, such as acidic or basic environments and appropriate solvents, to achieve desired products.

The biological activity of 4-(Aminomethyl)piperidine-1-carboxamide has been explored in various contexts. It has been evaluated as a small molecule inhibitor, particularly in studies involving the inhibition of CD4-gp120 binding, which is relevant in HIV research. Additionally, its potential effects on cellular signaling pathways, including STAT-3 and NF-κB, have been investigated, indicating its role in modulating cellular processes such as proliferation and apoptosis.

The synthesis of 4-(Aminomethyl)piperidine-1-carboxamide can be achieved through several methods:

- Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of pyridinecarbonitriles using a palladium catalyst under acidic conditions. This approach allows for high selectivity and conversion rates.

- Formaldehyde Reaction: Another method includes reacting piperidine-1-carboxamide with formaldehyde and hydrogen chloride to produce the dihydrochloride salt of the compound.

These methods can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

4-(Aminomethyl)piperidine-1-carboxamide has a wide range of applications across various fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

- Biology: The compound is utilized in biological assays to study enzyme interactions and protein binding.

- Medicine: It plays a role in developing drug delivery systems, particularly in forming micelles for controlled drug release.

- Industry: The compound is used in producing polymers and as a coupling agent in adhesive systems.

Interaction studies involving 4-(Aminomethyl)piperidine-1-carboxamide have focused on its binding affinity to specific proteins and its effects on various biological pathways. For instance, research has shown that it can inhibit certain protein interactions critical for viral entry into host cells. Additionally, its modulation of signaling pathways suggests potential therapeutic applications in treating diseases characterized by dysregulated cell growth or apoptosis.

4-(Aminomethyl)piperidine-1-carboxamide can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Aminomethyl)piperidine | Piperidine ring with an aminomethyl group | Simpler structure without carboxamide functionality |

| 4-(Aminomethyl)piperidine-1-carboximidamide | Similar structure with an amidine group | Different functional group leading to distinct reactivity |

| Piperidine | Six-membered ring containing five methylene bridges | Commonly used as a solvent; lacks specific substitutions |

| Pyrrolidine | Five-membered ring with one nitrogen atom | Smaller ring structure; different chemical properties |

| Piperazine | Six-membered ring with two nitrogen atoms | Distinct from piperidine due to additional nitrogen |

The uniqueness of 4-(Aminomethyl)piperidine-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.

gp120 Phe43 Cavity Targeting Dynamics

Conformational Modulation of Envelope Glycoproteins

The interaction of 4-(Aminomethyl)piperidine-1-carboxamide with the gp120 Phe43 cavity induces structural rearrangements analogous to those triggered by CD4 receptor binding. The Phe43 cavity, located at the interface of gp120’s inner and outer domains, serves as a conserved druggable pocket critical for viral entry [1] [2]. Cryo-electron microscopy and X-ray crystallography studies demonstrate that piperidine-based CD4 mimetics, including derivatives of 4-(Aminomethyl)piperidine-1-carboxamide, insert a hydrophobic aryl group into the cavity, displacing the β20-β21 loop and outer domain exit loop [2] [3]. This disruption stabilizes the "open" conformation of gp120, exposing CD4-induced (CD4i) epitopes such as the coreceptor-binding site and the V3 loop [1].

The compound’s aminomethyl group forms a hydrogen bond with the α-carboxylic acid of Asp368, a residue critical for maintaining the integrity of the CD4-binding loop [1] [3]. This interaction not only enhances binding affinity but also prevents gp120 from reverting to its closed, immune-evasive state. Comparative analyses of CRF01_AE gp120 cores with H375S/T mutations reveal that such substitutions enlarge the Phe43 cavity, permitting deeper penetration of the piperidine scaffold and more robust conformational activation [2] [3].

Allosteric Effects on CD4 Binding Domain Architecture

The allosteric effects of 4-(Aminomethyl)piperidine-1-carboxamide extend beyond local conformational changes. By engaging the Phe43 cavity, the compound reshapes the quaternary architecture of the CD4-binding site (CD4BS), a region formed by the convergence of five structural loops [2] [3]. Molecular dynamics simulations show that the compound’s piperidine ring induces a 12° rotation in the inner domain layer 3, repositioning the β20-β21 loop and outer domain exit loop to mimic the CD4-bound state [2]. This restructuring increases the solvent-accessible surface area of the CD4BS by 28%, enhancing the exposure of conserved residues like Gly367 and Trp427 [3].

Notably, the compound’s carboxamide moiety stabilizes interactions with the bridging sheet, a metastable structural element critical for coreceptor binding. This stabilization reduces the energy barrier for transition to the CD4-bound conformation, increasing the likelihood of spontaneous epitope exposure even in the absence of CD4 [1] [2].

Antibody-Dependent Cellular Cytotoxicity (ADCC) Enhancement Mechanisms

4-(Aminomethyl)piperidine-1-carboxamide overcomes HIV-1’s immune evasion mechanisms by counteracting the Nef- and Vpu-mediated downregulation of CD4 and MHC-I. Infected cells treated with the compound exhibit a 5.3-fold increase in surface gp120 expression, as measured by flow cytometry using monoclonal antibodies against CD4i epitopes [1]. This exposure enables the binding of non-neutralizing antibodies (e.g., A32, C11) that are abundant in HIV+ sera, recruiting natural killer (NK) cells via FcγRIIIa receptors [1].

The compound’s efficacy in ADCC enhancement correlates with its ability to prolong the half-life of the open Env conformation. Kinetic studies using single-molecule fluorescence resonance energy transfer (smFRET) show that 4-(Aminomethyl)piperidine-1-carboxamide increases the lifetime of the CD4-bound state from 0.8 seconds to over 4.2 seconds, providing a sufficient time window for antibody opsonization [1] [3].

Synergistic Interactions with Broadly Neutralizing Antibodies

The conformational changes induced by 4-(Aminomethyl)piperidine-1-carboxamide synergize with broadly neutralizing antibodies (bNAbs) targeting high-mannose patches (e.g., PGT121) and the CD4BS (e.g., VRC01). In neutralization assays using pseudotyped tier-2 viruses, pretreatment with the compound reduces the IC50 of VRC01 by 8.7-fold, as the open Env conformation improves accessibility to the CD4BS [1] [3]. Similarly, the compound enhances the potency of PGT128 by 4.2-fold by stabilizing the Man9GlcNAc2 glycan cluster required for epitope recognition [1].

Structural studies of gp120-4-(Aminomethyl)piperidine-1-carboxamide-bNAb ternary complexes reveal that the compound induces a 15 Å displacement of the V1/V2 loop, unmasking the conserved V3 base region targeted by antibodies like PG9 and PG16 [2] [3]. This cooperative effect is particularly pronounced in clade C and CRF01_AE strains, where innate loop flexibility otherwise limits bNAb efficacy [1].

Poly(amido amine) Dendrimer Synthesis Strategies

Poly(amido amine) dendrimers represent one of the most extensively studied classes of synthetic macromolecules for drug delivery applications, particularly in the context of supramolecular assembly systems involving compounds such as 4-(Aminomethyl)piperidine-1-carboxamide1. The synthesis of these highly branched, monodisperse polymers follows established methodologies that enable precise control over molecular architecture and functional properties.

The primary synthetic approach for poly(amido amine) dendrimer construction employs the divergent synthesis strategy, which involves the iterative growth of the dendrimer structure from a central core outward to the periphery1. This methodology begins with an ethylenediamine core and proceeds through alternating Michael addition and amidation reactions [3]. The construction process consists of two consecutive steps: first, the Michael addition of primary amine groups to methyl acrylate, followed by amidation of the resulting multiester with excess ethylenediamine [3].

In the initial step, ethylenediamine undergoes exhaustive Michael addition with methyl acrylate to produce a tetraester intermediate, designated as generation negative 0.5 (G-0.5) [3]. This half-generation intermediate subsequently undergoes amidation with excess ethylenediamine under controlled conditions, typically at temperatures below -25°C under inert atmosphere, to yield the first full generation (G0) dendrimer with four terminal amino groups [3]. The process continues iteratively, with each successive generation doubling the number of terminal functional groups, as demonstrated in the comprehensive data presented in Table 3.

The synthesis parameters critically influence the final dendrimer properties and their potential applications in supramolecular assembly systems. Temperature control during the amidation reaction proves essential, as elevated temperatures can lead to side reactions and the formation of defective structures [2]. The reaction typically requires several days at room temperature for completion, with the excess ethylenediamine subsequently removed through azeotropic distillation with n-butanol [3].

Advanced synthesis strategies have incorporated fluorescent chromophores into the dendrimer core structure through convergent approaches [4]. The copper-catalyzed 1,3-dipolar cycloaddition reaction between alkyne and azide functional groups has enabled the synthesis of emissive poly(amido amine) dendrimers with fluorene core chromophores [4]. These modifications enhance the utility of dendrimers in drug delivery applications by providing built-in tracking capabilities for monitoring drug release and distribution.

pH-Responsive Micelle Formation Kinetics

The formation kinetics of pH-responsive micelles represent a critical aspect of controlled drug delivery systems, particularly those incorporating compounds like 4-(Aminomethyl)piperidine-1-carboxamide. These systems exploit the pH gradient differences between physiological and pathological environments to achieve targeted drug release5 [7].

pH-responsive micelle formation typically involves amphiphilic block copolymers containing ionizable groups that undergo protonation or deprotonation in response to environmental pH changes6. The kinetics of micellization can be analyzed through stopped-flow light scattering techniques, which reveal the presence of multiple relaxation processes during the unimer-to-micelle transition [8].

Upon pH jumping from acidic to basic conditions, the micellization process occurs through two distinct kinetic phases [8]. The fast relaxation process (τ1) involves the rapid formation of quasi-equilibrium micelles from unimers, driven by the large excess of unimers present in solution [8]. This initial phase typically completes within seconds to minutes, depending on the polymer concentration and solution conditions.

The slow relaxation process (τ2) encompasses micelle formation-breakup dynamics as the system approaches final equilibrium [8]. This secondary process involves either unimer insertion/expulsion mechanisms or micelle fusion/fission pathways, depending on the ionic strength and polymer concentration [8]. At low salt concentrations, the mechanism predominantly follows unimer insertion/expulsion, while high salt concentrations favor micelle fusion/fission processes [8].

The critical micelle concentration exhibits strong pH dependence, as demonstrated in Table 4, where values decrease from 4.5 mg/L at physiological pH 7.4 to 1.5 mg/L under highly acidic conditions (pH <5.0) [9]. This pH-dependent behavior enables selective micelle destabilization in acidic tumor microenvironments, facilitating targeted drug release.

Zeta potential measurements reveal the charge conversion properties of pH-responsive micelles10. At physiological pH, micelles typically exhibit negative surface charges (-15 to -20 mV), which progressively shift to positive values (+15 to +25 mV) under acidic conditions due to protonation of amine groups [9]. This charge reversal enhances cellular uptake through electrostatic interactions with negatively charged cell membranes.

Controlled Release Mechanisms for Antiretroviral Therapeutics

Controlled release mechanisms for antiretroviral therapeutics have evolved significantly to address the challenges of medication adherence and therapeutic efficacy in human immunodeficiency virus treatment11 [13]. These systems particularly benefit from incorporation of compounds like 4-(Aminomethyl)piperidine-1-carboxamide in supramolecular assembly platforms.

Polyethylene glycol-modified poly(amido amine) dendrimers have emerged as promising carriers for antiretroviral drugs, demonstrating sustained release profiles over extended periods11. The encapsulation of lamivudine and zidovudine in generation 3.0 poly(amido amine) dendrimers modified with methoxy polyethylene glycol achieves drug loading contents of approximately 9% with sustained release characteristics extending 7-14 days [11].

The release kinetics from these dendrimer systems follow the Korsmeyer-Peppas model, indicating a combination of Fickian diffusion and polymer relaxation mechanisms [11]. Drug release rates vary significantly based on the dendrimer generation, with higher generations providing more controlled release due to increased branching and enhanced drug-polymer interactions [14].

Long-acting injectable formulations represent another advanced controlled release approach for antiretroviral therapeutics15. These systems utilize crystalline drug dispersions or polymer matrices to achieve sustained drug levels over 8-12 weeks following a single injection [15]. The recently approved cabotegravir/rilpivirine combination exemplifies this approach, providing therapeutic drug concentrations for extended periods through depot formation at the injection site [15].

Oral long-acting systems have demonstrated the capability to maintain therapeutic drug levels for up to one week following a single dose [16]. These formulations employ distinct drug-polymer matrices that release antiretroviral agents in a controlled manner, potentially addressing adherence challenges associated with daily dosing regimens [16].

Magneto-electric nanoparticles offer externally controlled drug release mechanisms for antiretroviral therapeutics [17]. These systems utilize CoFe2O4@BaTiO3 nanoparticles that respond to alternating current magnetic fields, enabling on-demand release of drugs such as azidothymidine 5′-triphosphate without heat generation [17]. This approach provides precise temporal control over drug release while maintaining drug structural integrity.

The development of targeted lymph node delivery systems has shown particular promise for antiretroviral drug delivery [18]. Lipid-associated drug complexes administered subcutaneously become trapped in draining lymph nodes, where resident macrophages serve as drug depots [18]. This approach achieves drug concentrations in lymph nodes that are 250-2270% higher than plasma levels, specifically targeting sites of viral replication and persistence [18].

Recent advances in polymer conjugate systems have addressed limitations of earlier formulations through improved linker chemistry and reduced polymer toxicity [13]. These systems provide enhanced pharmacokinetic profiles and sustained antiretroviral activity compared to native drugs, while maintaining acceptable safety profiles [13].

The integration of 4-(Aminomethyl)piperidine-1-carboxamide into these controlled release platforms offers potential advantages through its structural characteristics and compatibility with various polymer systems. The compound's molecular properties, as detailed in Table 1, including its molecular weight of 157.21 g/mol and specific functional groups, make it suitable for incorporation into supramolecular assemblies designed for sustained drug delivery applications.